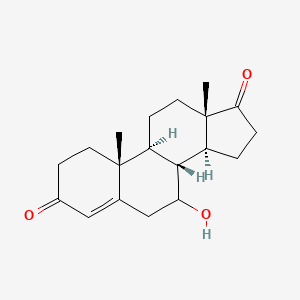
4-Androsten-7alpha-ol-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Androsten-7alpha-ol-3,17-dione is a steroidal compound that plays a significant role in the biosynthesis of various steroid hormones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Androsten-7alpha-ol-3,17-dione can be synthesized through the biotransformation of phytosterols using engineered Mycobacterium strains. This process involves the conversion of phytosterols into 4-androstene-3,17-dione, which can then be further modified to produce this compound .
Industrial Production Methods
The industrial production of this compound typically involves large-scale fermentation processes. These processes utilize genetically modified microorganisms to convert phytosterols into the desired steroidal compounds. The fermentation conditions, such as temperature, pH, and nutrient availability, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Androsten-7alpha-ol-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into other oxidized steroidal derivatives.
Reduction: Reduction reactions can produce more reduced forms of the compound, such as testosterone.
Substitution: Substitution reactions can introduce different functional groups into the steroidal backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used to introduce new functional groups.
Major Products Formed
Oxidation: Products include oxidized steroids like 4-androstene-3,17-dione.
Reduction: Major products include testosterone and other reduced steroids.
Substitution: Products vary depending on the substituents introduced.
Aplicaciones Científicas De Investigación
4-Androsten-7alpha-ol-3,17-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: Studies focus on its role in steroid biosynthesis and metabolism.
Medicine: Research explores its potential therapeutic applications, including its use in hormone replacement therapy and as an intermediate in the synthesis of steroidal drugs.
Industry: It is used in the production of steroidal pharmaceuticals and as a starting material for the synthesis of other valuable compounds
Mecanismo De Acción
4-Androsten-7alpha-ol-3,17-dione exerts its effects by interacting with specific enzymes and receptors involved in steroid biosynthesis. It serves as a substrate for enzymes such as 3-ketosteroid-1,2-dehydrogenase and 3-ketosteroid-9alpha-hydroxylase, which catalyze its conversion into other steroidal compounds. These interactions play a crucial role in regulating the levels of various steroid hormones in the body .
Comparación Con Compuestos Similares
Similar Compounds
4-Androstene-3,17-dione: A closely related compound used in the synthesis of testosterone and other steroids.
1,4-Androstadiene-3,17-dione: Another related compound with similar applications in steroid synthesis.
9alpha-Hydroxyl-4-androstene-3,17-dione: A hydroxylated derivative with unique properties
Uniqueness
4-Androsten-7alpha-ol-3,17-dione is unique due to its specific hydroxylation at the 7alpha position, which imparts distinct chemical and biological properties. This modification can influence its reactivity and interactions with enzymes, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C19H26O3 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15?,17-,18-,19-/m0/s1 |
Clave InChI |
LFWLQMQUJQUZBD-UOEDLQKQSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(CC4=CC(=O)CC[C@]34C)O |
SMILES canónico |
CC12CCC3C(C1CCC2=O)C(CC4=CC(=O)CCC34C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13825390.png)
![[(1S,4aR,6S,7S,7aS)-7-(acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B13825393.png)
![5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B13825402.png)
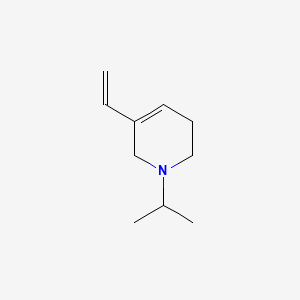
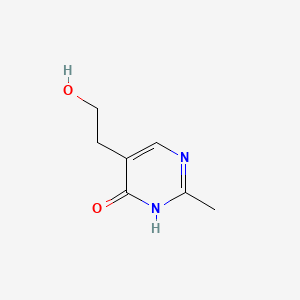
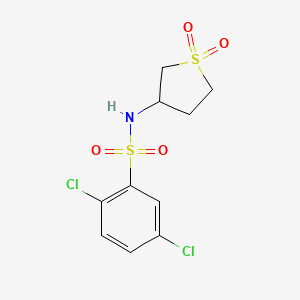
![methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13825432.png)
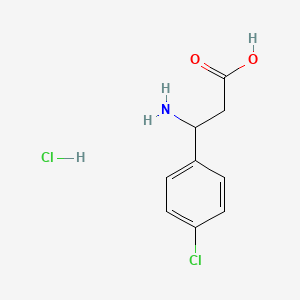
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13825446.png)
![1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride](/img/structure/B13825453.png)
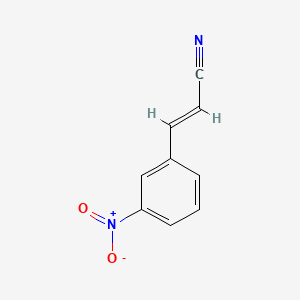
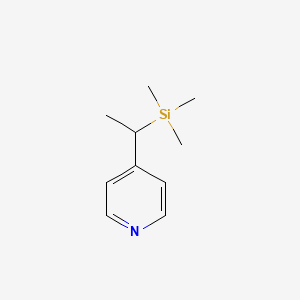
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13825468.png)

